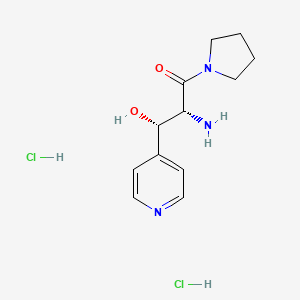
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Descripción general
Descripción
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is an organometallic compound widely used in various fields of chemistry and industry. It is known for its stability and versatility, making it a valuable reagent, catalyst, and precursor material. The compound has the chemical formula
Pd(C11H19O2)2
and is often utilized in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .Métodos De Preparación
The synthesis of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2C11H20O2→Pd(C11H19O2)2+2HCl
The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Análisis De Reacciones Químicas
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used as a catalyst in various organic reactions.
Substitution: The ligand exchange reactions with other bidentate ligands are common, leading to the formation of different palladium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Aplicaciones Científicas De Investigación
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is explored for its potential in biological imaging and as a therapeutic agent due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates, facilitating catalytic processes. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Comparación Con Compuestos Similares
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be compared with other similar compounds, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in similar applications but with different catalytic properties.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II): Another catalyst with distinct reactivity.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II): Often used in coordination chemistry and as a precursor for zinc oxide films .
The uniqueness of this compound lies in its palladium center, which provides exceptional catalytic activity and stability, making it highly valuable in various applications.
Propiedades
IUPAC Name |
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYSYGUZWAAOA-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(2-Aminoethylsulfanylmethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B8232322.png)




